molecular formula C38H72O4Sn B14150845 Dimethylbis(oleoyloxy)stannane CAS No. 3865-34-7

Dimethylbis(oleoyloxy)stannane

Cat. No.: B14150845
CAS No.: 3865-34-7
M. Wt: 711.7 g/mol
InChI Key: PGQPMLCDSAVZNJ-BGSQTJHASA-L
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Preparation Methods

Dimethylbis(oleoyloxy)stannane can be synthesized by reacting tin dioxide with oleic acid in an appropriate solvent . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

SnO2+2C18H34O2C38H72O4Sn+H2O\text{SnO}_2 + 2 \text{C}_{18}\text{H}_{34}\text{O}_2 \rightarrow \text{C}_{38}\text{H}_{72}\text{O}_4\text{Sn} + \text{H}_2\text{O} SnO2​+2C18​H34​O2​→C38​H72​O4​Sn+H2​O

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Dimethylbis(oleoyloxy)stannane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form tin oxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The oleoyloxy groups can be substituted with other ligands through nucleophilic substitution reactions. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield tin dioxide and oleic acid derivatives.

Scientific Research Applications

Dimethylbis(oleoyloxy)stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethylbis(oleoyloxy)stannane exerts its effects involves its interaction with metal surfaces and biological molecules. The oleoyloxy groups provide a hydrophobic barrier that prevents corrosion and reduces friction. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Dimethylbis(oleoyloxy)stannane can be compared to other organotin compounds, such as:

The uniqueness of this compound lies in its combination of low toxicity, excellent lubrication properties, and effectiveness as a corrosion inhibitor, making it a valuable compound in various industrial and research applications.

Properties

CAS No.

3865-34-7

Molecular Formula

C38H72O4Sn

Molecular Weight

711.7 g/mol

IUPAC Name

[dimethyl-[(Z)-octadec-9-enoyl]oxystannyl] (Z)-octadec-9-enoate

InChI

InChI=1S/2C18H34O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1H3;/q;;;;+2/p-2/b2*10-9-;;;

InChI Key

PGQPMLCDSAVZNJ-BGSQTJHASA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](OC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCCC=CCCCCCCCC

physical_description

Liquid

Origin of Product

United States

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